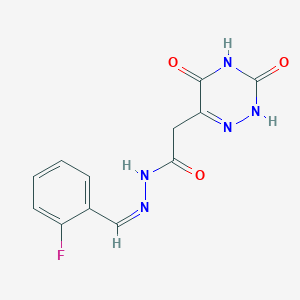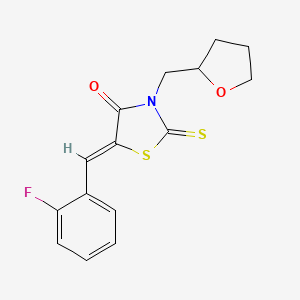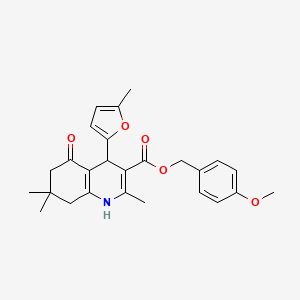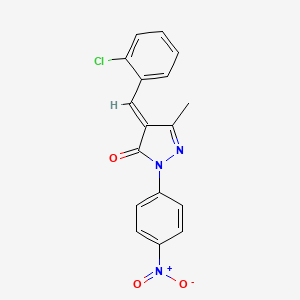
N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea
Übersicht
Beschreibung
N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as PF-04802367, is a small molecule inhibitor that has been extensively studied for its potential use in treating various diseases. This compound is known for its ability to target specific proteins and enzymes, making it a valuable tool for scientific research.
Wirkmechanismus
N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting the activity of specific enzymes and proteins that are involved in various disease processes. This compound binds to these proteins and prevents them from carrying out their normal functions, leading to a reduction in disease symptoms.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cancer cell growth, and improve cognitive function. Additionally, this compound has been shown to have minimal toxicity, making it a promising tool for scientific research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea is its ability to target specific proteins and enzymes, making it a valuable tool for scientific research. Additionally, this compound has been shown to have minimal toxicity, making it safe for use in laboratory experiments. However, the synthesis of this compound can be challenging, and this compound may not be effective in all disease models.
Zukünftige Richtungen
There are several future directions for research involving N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea. One potential area of study is the use of this compound in combination with other drugs to treat various diseases. Additionally, further research is needed to better understand the underlying mechanisms of this compound and its potential use in treating other diseases. Finally, the development of more efficient methods for synthesizing this compound could lead to increased availability and use of this compound in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its potential use in treating cancer, inflammation, and other diseases. This compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in these diseases. Additionally, this compound has been used in various scientific studies to better understand the underlying mechanisms of these diseases.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O/c1-9-3-2-4-12(15-9)17-13(18)16-11-7-5-10(14)6-8-11/h2-8H,1H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSKNTROGMGELW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801329952 | |
| Record name | 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672403 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
406930-07-2 | |
| Record name | 1-(4-fluorophenyl)-3-(6-methylpyridin-2-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801329952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 3-[(1,3-benzodioxol-5-ylmethylene)amino]-2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3893805.png)


![N-{2-(2-furyl)-1-[(4-methyl-1-piperidinyl)carbonyl]vinyl}benzamide](/img/structure/B3893812.png)
![3-[5-(2,3-dichlorophenyl)-2-furyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B3893832.png)
![1-[1-(5-chloropyridin-2-yl)-1H-pyrrol-2-yl]-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylmethanamine](/img/structure/B3893843.png)

![3-[5-(3-chlorophenyl)-2-furyl]-1-(4-methylphenyl)-2-propen-1-one](/img/structure/B3893862.png)
![5-[ethyl(phenyl)amino]-2-methyl-3-pentyn-2-ol](/img/structure/B3893866.png)

![2-[5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3893876.png)


![4-chloro-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B3893891.png)